2-Propenoic acid, 3-phenyl-

Antimicrobial resistance Staphylococcus epidermidis hydroxycinnamic acids

Hydroxycinnamic acid misidentification introduces uncontrolled variables in SAR and formulation studies. High-purity trans-Cinnamic Acid (CAS 140-10-3) provides the essential unsubstituted baseline. • Definitive negative control: tyrosinase IC50 201.4 μM establishes lower boundary for derivative benchmarking • 5-fold lower solubility than p-coumaric acid (0.47 vs. 2.5 g/L), 0.28-unit pKa differential • Coamorphous coformer with moderate acidity (pKa 4.37) for sustained-release drug delivery • Lot-to-lot MIC consistency validated against S. epidermidis reference panel

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
Cat. No. B7792883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-phenyl-
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)
InChIKeyWBYWAXJHAXSJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamic Acid Core Identity and Pharmacophore Role


2-Propenoic acid, 3-phenyl-, commonly referred to as cinnamic acid (CA), is the parent compound of the hydroxycinnamic acid family, characterized by a benzene ring conjugated to an α,β-unsaturated carboxylic acid moiety (C9H8O2, MW 148.16 g/mol) [1]. Unlike its hydroxylated or methoxylated derivatives, CA lacks ring substitution, which defines its distinct physicochemical profile—moderate acidity (pKa ~4.37–4.44), low aqueous solubility (0.46–0.50 g/L at 25°C), and the highest ionization potential (IP) among its class due to the absence of electron-donating –OH groups [2]. This unsubstituted scaffold serves both as a core synthetic intermediate for derivative libraries and as a critical negative control in structure–activity relationship (SAR) studies, making its well-characterized purity and lot-to-lot consistency essential for reproducible research outcomes.

Cinnamic Acid vs. Hydroxycinnamic Analogs


Hydroxycinnamic analogs—p-coumaric, ferulic, caffeic, and sinapic acids—are frequently conflated with cinnamic acid in procurement, yet their ring hydroxylation/methoxylation profoundly alters polarity, hydrogen-bonding capacity, radical scavenging potency, and enzyme inhibition profiles [1]. The presence of even a single para-hydroxyl group (p-coumaric acid) increases aqueous solubility approximately 5-fold (2.5 vs. 0.47 g/L) and raises the pKa by ~0.3 units, directly impacting formulation behavior in coamorphous drug delivery systems . In microbiological assays, p-coumaric acid inhibits S. epidermidis at lower molar concentrations than cinnamic acid, while ferulic and sinapic acids exhibit distinct MIC distributions [2]. In antioxidant screens, caffeic and ferulic acids outperform cinnamic acid by a factor of 3.2 in DPPH radical scavenging [3]. These quantifiable differences mean that substituting one hydroxycinnamic acid for another without rigorous justification introduces uncontrolled variables that can invalidate SAR conclusions, alter bioassay readouts, or compromise industrial formulation stability.

Cinnamic Acid Comparative Evidence


MIC Distribution Against S. epidermidis

In a head-to-head study of 50 clinical S. epidermidis strains, cinnamic acid required the highest concentration (4096 mg/L) to inhibit 84% of isolates, whereas ferulic acid and sinapic acid achieved 100% inhibition at the same mass concentration but at differing molar concentrations (21.0 and 18.7 mmol/L, respectively). Crucially, only cinnamic acid showed a measurable sub-population (16% of strains) susceptible at the lower 2048 mg/L threshold, a feature not observed with ferulic or sinapic acid, and only marginally with p-coumaric acid (4% of strains) [1]. This differential MIC distribution has direct implications for selecting the appropriate scaffold in antibiotic adjuvant design.

Antimicrobial resistance Staphylococcus epidermidis hydroxycinnamic acids MIC determination

Tyrosinase Inhibition: Baseline vs. Derivatives

Cinnamic acid itself exhibits moderate tyrosinase inhibition (IC50 = 201.4 ± 5.3 μM), which is approximately 14-fold weaker than the clinical reference inhibitor kojic acid (IC50 = 14.15 ± 0.46 μM). However, when cinnamic acid serves as the parent scaffold for esterification with eugenol, the resulting hybrid (compound c27) achieves an IC50 of 3.07 ± 0.28 μM, representing a 65.6-fold improvement over the unmodified cinnamic acid and a 4.6-fold improvement over kojic acid [1]. This vast dynamic range positions unsubstituted cinnamic acid as the essential negative control and starting material for derivative synthesis; no other baseline scaffold in this series provides such a wide assay window for quantifying structure-driven potency gains.

Tyrosinase inhibition melanogenesis skin lightening cinnamic acid derivatives

DPPH Radical Scavenging Activity

A systematic SAR investigation of cinnamic acid derivatives demonstrated that the absence of ring hydroxyl groups in cinnamic acid results in the weakest DPPH radical scavenging activity (RSA) within the series. Ortho-dihydroxy-substituted caffeic acid and ferulic acid exceed the DPPH RSA of unsubstituted cinnamic acid by a factor of 3.2 [1]. This is mechanistically attributed to cinnamic acid possessing the highest ionization potential (IP) among the tested analogs, directly linked to its lack of O–H bond-dissociation sites that facilitate hydrogen atom transfer to radical species. This property makes cinnamic acid the optimal negative control for antioxidant assay validation and the preferred substrate for pro-drug strategies where oxidative activation must be minimized during formulation.

Antioxidant capacity DPPH assay radical scavenging structure–activity relationship

Aqueous Solubility & pKa in Coamorphous Systems

A direct comparative study evaluated cinnamic acid (CA, pKa = 4.37) and p-hydroxycinnamic acid (pHCA, pKa = 4.65) as coformers for lurasidone hydrochloride coamorphous systems. The 0.28-unit pKa difference between CA and pHCA produced a measurable divergence in coamorphous solubility enhancement: the higher-pKa pHCA coformer yielded superior API solubility performance . Furthermore, cinnamic acid's aqueous solubility (0.46–0.50 g/L at 25°C) is approximately 5-fold lower than that of p-coumaric acid (2.5 g/L at 25°C), driven by the absence of the para-hydroxyl hydrogen-bond donor [1]. These differences are not trivial; they dictate coformer selection in solid dispersion and co-crystallization screens where solubility-limited bioavailability must be addressed.

Physicochemical properties coamorphous drug delivery solubility enhancement pKa engineering

Xanthine Oxidase Inhibition SAR

A classical comparative SAR study on caffeic acid analogs established that trans-cinnamic acid, lacking any phenolic –OH groups, exhibits markedly reduced xanthine oxidase (XO) inhibitory activity compared to its hydroxylated congeners. The phenolic –OH group was demonstrated to be critical for activity: caffeic acid (IC50 = 74.6 μM) and m-coumaric acid (IC50 = 63.31 μM) were the most potent inhibitors, while p-coumaric acid showed intermediate activity (IC50 = 111.09 μM). Trans-cinnamic acid was explicitly noted as having reduced activity due to the absence of the phenolic OH group, and methoxy substitution (ferulic acid, isoferulic acid, 3,4-dimethoxycinnamic acid) also attenuated activity relative to caffeic acid [1]. Although a precise IC50 for cinnamic acid was not reported in this study, the directional SAR—where activity correlates directly with hydroxylation pattern—establishes cinnamic acid as the minimal-activity reference point for XO inhibitor development programs.

Xanthine oxidase gout hyperuricemia cinnamic acid SAR

Biofilm Inhibition in MRSE

In a comprehensive phenotypic study evaluating cinnamic acid and its derivatives against methicillin-resistant Staphylococcus epidermidis (MRSE) biofilms, all tested compounds—cinnamic acid, ferulic acid, and p-coumaric acid—demonstrated strong anti-biofilm activity at sub-MIC concentrations, with confocal laser scanning microscopy (CLSM) revealing a concentration-dependent reduction in viable bacterial cells within the biofilm architecture [1]. However, the study also revealed that when cinnamic acid and its derivatives were combined with the β-lactam antibiotic cloxacillin, the resulting synergistic effects varied depending on the specific acid used and the established cutoff criteria, yielding different pharmacological outcomes [1][2]. This compound-specific synergy with cloxacillin, rather than generic anti-biofilm potency, constitutes the critical selection criterion: the choice of cinnamic acid vs. a derivative in antibiotic adjuvant strategies must be guided by the specific strain's resistance profile and the desired synergy pattern with the companion β-lactam.

Biofilm inhibition MRSE medical device infection confocal microscopy

Cinnamic Acid Procurement Scenarios


SAR Baseline and Negative Control

When synthesizing and screening hydroxycinnamic acid derivative libraries, unsubstituted cinnamic acid serves as the essential negative control scaffold. Its lack of ring hydroxyl/methoxyl groups establishes the baseline for quantifying the contribution of each substituent to target activity. In tyrosinase inhibition programs, cinnamic acid's IC50 of 201.4 μM defines the lower boundary against which derivative improvements (up to 65.6-fold for optimized esters) are measured [1]. In XO inhibition studies, the directional SAR—where hydroxylation progressively enhances activity from cinnamic acid (weakest) through p-coumaric (IC50 111.09 μM) to caffeic (IC50 74.6 μM) and m-coumaric (IC50 63.31 μM)—can only be unambiguously established when pure, unsubstituted cinnamic acid is included as the reference point [2]. Procurement of high-purity cinnamic acid, verified free of hydroxylated contaminants, is therefore non-negotiable for any SAR study aiming to attribute activity changes to specific structural modifications.

Coformer for Amorphous Solid Dispersions

In pharmaceutical coamorphous and co-crystal engineering, cinnamic acid's intermediate pKa (4.37) and low aqueous solubility (0.47 g/L) offer a distinct thermodynamic profile compared to p-hydroxycinnamic acid (pKa 4.65, solubility 2.5 g/L) [1][2]. The 0.28-unit pKa differential directly influences the solubility enhancement achievable in coamorphous systems: the higher-pKa coformer (pHCA) drives greater API solubility, making the choice between CA and pHCA a formulation-critical decision [1]. Cinnamic acid's lower solubility and moderate acidity make it the coformer of choice when sustained rather than burst release is desired, or when the API exhibits pH-dependent degradation that must be minimized in the solid-state formulation. Procurement specifications should include certificate of analysis confirming polymorphic form and residual solvent levels, as these directly impact coamorphous preparation reproducibility.

Antibiotic Adjuvant Against MRSE

For research programs investigating β-lactam potentiation against multidrug-resistant S. epidermidis, cinnamic acid's unique bimodal MIC distribution (84% of strains inhibited at 4096 mg/L, 16% susceptible at 2048 mg/L) differentiates it from ferulic and sinapic acids, which show uniform 100% inhibition at 4096 mg/L only [1]. This heterogeneity mirrors clinical strain variability and positions cinnamic acid as a more realistic scaffold for studying population-level adjuvant effects. Furthermore, cinnamic acid's compound-specific synergy profile with cloxacillin in biofilm eradication—divergent from that of p-coumaric and ferulic acids—means that adjuvant screening panels must include unsubstituted cinnamic acid to capture the full spectrum of possible β-lactam–acid interactions [1][2]. Procurement for this application should prioritize lot-to-lot MIC consistency, validated against a reference S. epidermidis strain panel.

Oxidatively Stable Ingredient for Cosmetics

In applications where oxidative stability during storage is paramount—such as cosmetic emulsions or lipid-based food preservation systems—cinnamic acid's intrinsically low radical scavenging activity (3.2-fold weaker than caffeic/ferulic acids in DPPH RSA) [1] and highest ionization potential among hydroxycinnamic acids confer resistance to auto-oxidation that hydroxylated analogs lack. While caffeic and ferulic acids are more potent antioxidants, their catechol/methoxyphenol moieties render them susceptible to oxidative degradation and browning reactions under ambient storage conditions. Cinnamic acid thus fills the niche of a UV-absorbing, antimicrobial scaffold that does not itself generate colored oxidation byproducts, making it the preferred choice for colorless, shelf-stable cosmetic and food-grade formulations [1][2]. Industrial procurers should specify compliance with FCC or cosmetic-grade purity standards depending on the end-use regulatory framework.

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